Cas no 1033780-34-5 (1-(Pyridin-3-ylmethyl)-1H-pyrazol-3-amine)

1-(Pyridin-3-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic organic compound featuring a pyridine and pyrazole moiety, linked via a methylene bridge. This structure imparts versatility in coordination chemistry and pharmaceutical applications, serving as a potential intermediate in the synthesis of bioactive molecules. The presence of both pyridine and pyrazole rings enhances its binding affinity to metal centers, making it useful in catalysis and material science. The amine group at the 3-position of the pyrazole ring offers a reactive site for further functionalization, enabling tailored modifications for specific applications. Its well-defined structure and synthetic accessibility contribute to its utility in research and industrial contexts.
1-(Pyridin-3-ylmethyl)-1H-pyrazol-3-amine structure
1033780-34-5 structure
Product Name:1-(Pyridin-3-ylmethyl)-1H-pyrazol-3-amine
CAS No:1033780-34-5
MF:C9H10N4
MW:174.20250082016
CID:2103639
Update Time:2025-10-22

1-(Pyridin-3-ylmethyl)-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine
    • YYCRJGNJFWCGAL-UHFFFAOYSA-N
    • NE58351
    • 1-pyridin-3-ylmethyl-1H-pyrazol-3-ylamine
    • 1-Pyridine-3-ylmethyl-1H-pyrazole-3-ylamine
    • 1-(Pyridin-3-ylmethyl)-1H-pyrazol-3-amine
    • Inchi: 1S/C9H10N4/c10-9-3-5-13(12-9)7-8-2-1-4-11-6-8/h1-6H,7H2,(H2,10,12)
    • InChI Key: YYCRJGNJFWCGAL-UHFFFAOYSA-N
    • SMILES: N1(C=CC(N)=N1)CC1C=NC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 162
  • Topological Polar Surface Area: 56.7

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: 88-90 °C
  • Boiling Point: 409.7±30.0 °C at 760 mmHg
  • Flash Point: 201.6±24.6 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

1-(Pyridin-3-ylmethyl)-1H-pyrazol-3-amine Security Information

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Additional information on 1-(Pyridin-3-ylmethyl)-1H-pyrazol-3-amine

Comprehensive Overview of 1-(Pyridin-3-ylmethyl)-1H-pyrazol-3-amine (CAS No. 1033780-34-5)

1-(Pyridin-3-ylmethyl)-1H-pyrazol-3-amine, with the CAS registry number 1033780-34-5, is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a pyridine ring linked to a pyrazole moiety via a methylene bridge, making it a versatile intermediate for synthesizing bioactive molecules. Its unique structure contributes to its potential applications in drug discovery, particularly in targeting kinase inhibitors and G-protein-coupled receptors (GPCRs), which are hot topics in modern medicinal chemistry.

The growing interest in 1-(Pyridin-3-ylmethyl)-1H-pyrazol-3-amine is reflected in its frequent appearance in scientific literature and patent filings. Researchers are particularly intrigued by its role in developing small-molecule therapeutics for conditions such as inflammation, cancer, and metabolic disorders. The compound's amine functionality allows for further derivatization, enabling the creation of libraries of analogs for structure-activity relationship (SAR) studies. This aligns with the current trend of fragment-based drug design, a strategy widely discussed in AI-driven drug discovery platforms.

From a synthetic chemistry perspective, CAS No. 1033780-34-5 is often explored for its reactivity in cross-coupling reactions and nucleophilic substitutions. These transformations are critical for constructing complex molecular architectures, a subject frequently searched in academic and industrial databases. The compound's stability under various conditions also makes it a candidate for high-throughput screening (HTS) assays, a technique dominating discussions in precision medicine forums.

Environmental and sustainability concerns have also put 1-(Pyridin-3-ylmethyl)-1H-pyrazol-3-amine under the spotlight. Its potential as a green chemistry building block is being investigated, with emphasis on atom-economical synthesis routes. This resonates with the increasing demand for eco-friendly chemical processes, a trending topic in both scientific and regulatory communities. Computational studies, including molecular docking and quantum mechanical calculations, further highlight its interactions with biological targets, addressing common queries about computer-aided drug design (CADD).

In summary, 1-(Pyridin-3-ylmethyl)-1H-pyrazol-3-amine (1033780-34-5) represents a multifaceted compound with broad applicability in life sciences. Its relevance to drug discovery pipelines, material science, and sustainable chemistry ensures its continued prominence in research. As AI and automation reshape chemical exploration, this compound serves as a prime example of how traditional synthetic tools integrate with cutting-edge technologies to address global health and environmental challenges.

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